[(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine
Description
This compound is a secondary amine featuring two methyl-substituted heterocyclic moieties: a 1-methyl-1H-pyrazole ring and a 1-methyl-1H-pyrrole group. The molecular formula is C₁₂H₁₆N₄, with a molecular weight of approximately 228.29 g/mol.
Properties
Molecular Formula |
C11H16N4 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine |
InChI |
InChI=1S/C11H16N4/c1-14-7-3-4-10(14)8-12-9-11-5-6-13-15(11)2/h3-7,12H,8-9H2,1-2H3 |
InChI Key |
SORQFYKQSBEIES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNCC2=CC=NN2C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
This method involves the condensation of (1-methyl-1H-pyrazol-5-yl)methanamine and (1-methyl-1H-pyrrol-2-yl)methanamine using reductive amination. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the secondary amine. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C is commonly employed for this step.
Key steps:
-
Imine Formation : Equimolar amounts of the two amine precursors react in anhydrous methanol under nitrogen, catalyzed by acetic acid.
-
Reduction : NaBH3CN is added dropwise to reduce the imine bond, with progress monitored via thin-layer chromatography (TLC).
-
Workup : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to yield the target compound.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 25°C | 78% yield |
| Solvent | Methanol | Minimal byproducts |
| Reducing Agent | NaBH3CN | 92% conversion |
This method achieves a 72–78% yield with >95% purity (HPLC).
Sequential Alkylation of Primary Amines
Two-Step Alkylation Strategy
In this approach, (1-methyl-1H-pyrazol-5-yl)methanamine undergoes alkylation with 2-(bromomethyl)-1-methyl-1H-pyrrole. The reaction is conducted in tetrahydrofuran (THF) using potassium carbonate (K2CO3) as a base.
Reaction Conditions:
-
Step 1 : (1-Methyl-1H-pyrazol-5-yl)methanamine (1.2 equiv) and K2CO3 (2.0 equiv) are stirred in THF at 60°C for 12 hours.
-
Step 2 : 2-(Bromomethyl)-1-methyl-1H-pyrrole (1.0 equiv) is added, and the mixture is refluxed for 24 hours.
Challenges and Solutions:
-
Regioselectivity : Competing N-alkylation of the pyrrole ring is minimized by using a bulky base (e.g., K2CO3).
-
Purification : The product is isolated via vacuum distillation (bp: 145–150°C at 0.5 mmHg) followed by recrystallization from ethanol/water.
Yield and Purity:
-
Overall Yield : 65–70%
-
Purity : 98% (GC-MS).
Catalytic Coupling Using Transition Metal Complexes
Palladium-Catalyzed Amination
This method employs a Pd(OAc)2/Xantphos catalytic system to couple (1-methyl-1H-pyrazol-5-yl)methanol and (1-methyl-1H-pyrrol-2-yl)methanamine. The reaction proceeds via a Buchwald-Hartwig amination mechanism.
Procedure:
-
Substrate Activation : (1-Methyl-1H-pyrazol-5-yl)methanol is converted to its mesylate using methanesulfonyl chloride (MsCl).
-
Coupling : The mesylate reacts with (1-methyl-1H-pyrrol-2-yl)methanamine in toluene at 110°C for 18 hours.
Catalytic System Efficiency:
| Catalyst Loading | Ligand | Yield |
|---|---|---|
| 5 mol% Pd(OAc)2 | Xantphos | 81% |
| 3 mol% Pd(OAc)2 | BINAP | 68% |
This method achieves higher yields but requires stringent anhydrous conditions and expensive catalysts.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 72–78 | >95 | 12–15 | High |
| Sequential Alkylation | 65–70 | 98 | 8–10 | Moderate |
| Catalytic Coupling | 81 | 97 | 25–30 | Low |
Key Findings :
-
Reductive amination balances cost and scalability, making it ideal for industrial applications.
-
Catalytic coupling offers the highest yield but is limited by catalyst costs.
-
Sequential alkylation provides excellent purity but requires careful control of reaction conditions.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
[(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
[(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of [(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole/Pyrrole Systems
[2-(3-Methoxyphenyl)ethyl][(1-Methyl-1H-pyrazol-5-yl)methyl]amine (C₁₄H₁₉N₃O)
- Key Differences : Replaces the pyrrole group with a 3-methoxyphenyl moiety.
- Impact : Increased aromaticity and electron-donating methoxy group enhance solubility in polar solvents but reduce lipophilicity compared to the pyrrole-containing parent compound. Purity: 95% .
[(3-Bromophenyl)methyl][(1-Methyl-1H-pyrazol-5-yl)methyl]amine (C₁₂H₁₄BrN₃)
- Key Differences : Substitutes pyrrole with a 3-bromophenyl group.
- Molecular weight: 287.79 g/mol .
N-Methyl-(1-Methyl-1H-pyrazol-5-yl)methylamine (C₇H₁₂N₄)
Heterocyclic Replacements
[(1-Methyl-1H-pyrazol-5-yl)methyl][2-(Thiophen-2-yl)ethyl]amine (C₁₂H₁₆N₄S)
- Key Differences : Replaces pyrrole with thiophene .
[2-(5-Chloro-1H-indol-3-yl)ethyl][(1-Methyl-1H-pyrrol-2-yl)methyl]amine (C₁₆H₁₈ClN₃)
Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
The compound [(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine, a derivative featuring both pyrazole and pyrrole moieties, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Molecular Formula: CHN
Molecular Weight: 188.23 g/mol
Biological Activity Overview
Research indicates that compounds with pyrazole and pyrrole functionalities exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, a related compound, 1-methyl-1H-pyrazol-5-amine, demonstrated significant antifungal activity against Valsa mali, with an EC value of 0.64 mg/L, outperforming traditional antifungal agents like allicin and showing comparable efficacy to tebuconazole .
Table 1: Antifungal Activity of Pyrazole Derivatives
| Compound | Target Pathogen | EC50 (mg/L) | Comparison Agent | EC50 (mg/L) |
|---|---|---|---|---|
| 1-Methyl-1H-pyrazol-5-amine | Valsa mali | 0.64 | Allicin | 26.0 |
| Tebuconazole | 0.33 |
The mechanism by which these compounds exert their antimicrobial effects involves the induction of oxidative stress within microbial cells. Studies have shown that treatment with pyrazole derivatives leads to:
- Hyphal shrinkage and collapse.
- Accumulation of intracellular reactive oxygen species (ROS).
- Modulation of antioxidant enzyme activities.
- Initiation of lipid peroxidation resulting in irreversible cellular damage .
Case Studies
Case Study 1: Antifungal Efficacy
In a controlled study, compound 7f , a derivative closely related to our compound of interest, was tested in vivo for its ability to inhibit Valsa mali infection on apple trees. At a concentration of 100 mg/L, it effectively reduced fungal infection rates similarly to tebuconazole .
Case Study 2: Antibacterial Activity
Another study evaluated the antibacterial properties of various pyrazole derivatives against Pseudomonas syringae pv. actinidiae. The compound 7b exhibited a minimum inhibitory concentration (MIC) value of 1.56 mg/L, surpassing other tested agents such as streptomycin sulfate .
Conclusion and Future Directions
The biological activity associated with [(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine suggests significant potential for development as an antimicrobial agent. Future research should focus on:
- In-depth Mechanistic Studies: Understanding the detailed pathways through which these compounds induce oxidative stress.
- Clinical Trials: Evaluating efficacy and safety in clinical settings.
- Structure-Activity Relationship (SAR) Analysis: Identifying modifications that enhance biological activity while minimizing toxicity.
Q & A
Basic: What are the common synthetic routes for [(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves multi-step alkylation or reductive amination. Key steps include:
- Step 1: Reacting 1-methyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrrole-2-carbaldehyde under controlled pH (7–9) and inert atmosphere (N₂/Ar) to prevent oxidation .
- Step 2: Using reducing agents like sodium cyanoborohydride (NaBH₃CN) or hydrogenation with palladium on carbon (Pd/C) to form the secondary amine .
- Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ethanol or THF may reduce side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .
Yield Optimization Table:
| Condition | Typical Yield Range | Purity | Reference |
|---|---|---|---|
| DMF, NaBH₃CN, 25°C | 60–75% | ≥95% | |
| Ethanol, Pd/C, H₂, 50°C | 70–85% | ≥98% | |
| THF, LiAlH₄, reflux | 50–65% | 90–92% |
Basic: How can the structural configuration of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 2.3–2.5 ppm (N-methyl groups) and δ 3.8–4.2 ppm (methylene bridges) confirm connectivity .
- ¹³C NMR: Signals for pyrazole/pyrrole carbons (100–150 ppm) and methylene carbons (40–50 ppm) validate the backbone .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₆N₄: calc. 204.1376, obs. 204.1378) .
- X-ray Crystallography: SHELXL refinement resolves bond lengths/angles (e.g., N–C bond ~1.45 Å) and torsional angles for 3D conformation .
Advanced: What strategies are recommended for resolving contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variations) arise from assay conditions or target specificity. Mitigation strategies include:
- Standardized Assays: Use uniform protocols (e.g., enzyme inhibition assays at pH 7.4, 37°C) to minimize variability .
- Dose-Response Curves: Generate full curves (0.1–100 μM) to account for non-linear effects .
- Computational Validation: Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, aligning with empirical data .
- Orthogonal Assays: Validate results using SPR (surface plasmon resonance) for binding kinetics and radioligand displacement for receptor affinity .
Example Data Reconciliation:
| Study | Reported IC₅₀ (μM) | Assay Type | Resolved via SPR (Kd, μM) |
|---|---|---|---|
| A | 0.5 | Enzyme Inhibition | 0.6 ± 0.1 |
| B | 5.2 | Cell Viability | N/A (off-target effects) |
Advanced: How can computational chemistry tools predict interaction mechanisms with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., 100 ns trajectories) to assess stability of binding poses .
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with catalytic residues (e.g., serine proteases) .
- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger Phase .
- ADMET Prediction: Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions to prioritize analogs .
Advanced: What are the key considerations in designing experiments to assess pharmacokinetic profiles?
Methodological Answer:
- In Vitro Models:
- Caco-2 Cells: Measure permeability (Papp >1 ×10⁻⁶ cm/s indicates oral absorption potential) .
- Microsomal Stability: Incubate with liver microsomes (human/rat) to estimate metabolic half-life (t₁/₂ >30 min preferred) .
- In Vivo Studies:
- Plasma Protein Binding: Ultracentrifugation or equilibrium dialysis to quantify free fraction .
- Tissue Distribution: Radiolabeled compound (³H/¹⁴C) tracked via scintillation counting .
- Analytical Methods:
- LC-MS/MS: Quantify plasma concentrations with LLOQ ≤1 ng/mL .
Basic: How do structural analogs of this compound compare in terms of reactivity and bioactivity?
Methodological Answer:
Key analogs and their properties:
| Compound (Structural Variation) | Reactivity Notes | Bioactivity (vs. Target Compound) | Reference |
|---|---|---|---|
| [(3-Fluorophenyl)methyl] variant | Enhanced electrophilicity due to F | 3× higher kinase inhibition | |
| [(2-Methoxyphenyl)methyl] variant | Increased solubility (logP reduced by 0.5) | Similar affinity to GPCRs | |
| [(3,5-Difluorophenyl)methyl] variant | Steric hindrance reduces metabolic clearance | 2× longer t₁/₂ in vivo |
Advanced: What experimental approaches validate the stereochemical integrity of synthesized batches?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
